Receptor Binding Affinity: Ipratropium Bromide vs. Tiotropium and Glycopyrrolate
Ipratropium bromide exhibits high affinity for human M3 muscarinic receptors with a pKi of 9.58, which is approximately 10- to 11-fold lower than tiotropium (pKi 11.02) and also lower than glycopyrrolate (pKi 10.04) [1][2]. In vitro studies using human lung tissue confirm that tiotropium is approximately 10-fold more potent than ipratropium bromide [1].
| Evidence Dimension | M3 Muscarinic Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.58 |
| Comparator Or Baseline | Tiotropium: pKi = 11.02; Glycopyrrolate: pKi = 10.04 |
| Quantified Difference | Tiotropium is ~27.5-fold higher affinity (difference of 1.44 log units); Glycopyrrolate is ~2.9-fold higher affinity (difference of 0.46 log units) |
| Conditions | In vitro heterologous competition binding assays using recombinant human muscarinic receptors |
Why This Matters
This quantifies the target's lower receptor affinity compared to long-acting alternatives, explaining its shorter duration of action and suitability for acute, short-term bronchodilation rather than once-daily maintenance therapy.
- [1] Barnes PJ, Belvisi MG, Mak JC, Haddad EB, O'Connor B. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. Life Sci. 1995;56(11-12):853-9. View Source
- [2] Cazzola M, Calzetta L, Matera MG. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide. Pulm Pharmacol Ther. 2014;28(2):114-21. (Data compiled in Table 1, PMC3085867) View Source
